17-{[tert-Butyl(dimethyl)silyl]oxy}heptadecan-2-one
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Overview
Description
17-{[tert-Butyl(dimethyl)silyl]oxy}heptadecan-2-one is a chemical compound with the molecular formula C25H52O2Si. This compound is characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a heptadecan-2-one backbone. It is often used in organic synthesis and research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-{[tert-Butyl(dimethyl)silyl]oxy}heptadecan-2-one typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride to ensure high yield and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection strategies as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
17-{[tert-Butyl(dimethyl)silyl]oxy}heptadecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like tetrabutylammonium fluoride (TBAF) to remove the silyl protecting group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of compounds with new functional groups replacing the silyl group.
Scientific Research Applications
17-{[tert-Butyl(dimethyl)silyl]oxy}heptadecan-2-one has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 17-{[tert-Butyl(dimethyl)silyl]oxy}heptadecan-2-one primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group shields reactive hydroxyl groups during synthetic transformations, allowing for selective reactions at other sites. The silyl group can be removed under mild conditions, revealing the hydroxyl group for further functionalization.
Comparison with Similar Compounds
Similar Compounds
17-{[tert-Butyl(dimethyl)silyl]oxy}androst-4-en-3-one: Similar in structure but with an androstane backbone.
17-{[tert-Butyl(diphenyl)silyl]oxy}androst-4-en-3-one: Contains a diphenylsilyl group instead of a dimethylsilyl group.
Uniqueness
17-{[tert-Butyl(dimethyl)silyl]oxy}heptadecan-2-one is unique due to its specific combination of a long aliphatic chain and a silyl protecting group. This structure provides distinct reactivity and stability, making it valuable in various synthetic applications.
Properties
CAS No. |
918876-19-4 |
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Molecular Formula |
C23H48O2Si |
Molecular Weight |
384.7 g/mol |
IUPAC Name |
17-[tert-butyl(dimethyl)silyl]oxyheptadecan-2-one |
InChI |
InChI=1S/C23H48O2Si/c1-22(24)20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-25-26(5,6)23(2,3)4/h7-21H2,1-6H3 |
InChI Key |
HGJWGAVUOLLVPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCCCCCCCCCCCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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